Phyperunolide E

Anti-inflammatory Cell Signaling Natural Product Chemistry

Phyperunolide E is a uniquely non-cytotoxic withanolide ideal for clean anti-inflammatory studies, free from confounding cell death artifacts. Its distinct hydroxylation pattern provides a valuable negative control for withanolide cytotoxicity assays and a safer scaffold for immunomodulatory drug development. For specialized research requiring maintained cell viability, this compound offers unparalleled mechanistic clarity and a superior safety profile for therapeutic exploration.

Molecular Formula C28H40O9
Molecular Weight 520.6 g/mol
Cat. No. B8257720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyperunolide E
Molecular FormulaC28H40O9
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O)C)O5)C)O)O)O)C
InChIInChI=1S/C28H40O9/c1-13-10-19(36-22(32)14(13)2)25(5,33)27(35)9-8-26(34)16-11-20-28(37-20)21(31)17(29)12-18(30)24(28,4)15(16)6-7-23(26,27)3/h15-17,19-21,29,31,33-35H,6-12H2,1-5H3
InChIKeyAKXPZRHYDOQYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phyperunolide E: A Structurally Distinct Withanolide for Targeted Anti-Inflammatory and Non-Cytotoxic Research


Phyperunolide E is a naturally occurring withanolide, a class of C28 steroidal lactones, first isolated and structurally elucidated from the fruits of *Physalis peruviana* L. (goldenberry) [1]. Its molecular formula is C₂₈H₄₀O₉ with a molecular weight of 520.61 g/mol [2]. As a member of the withanolide family, it shares the ergostane skeleton but possesses a unique arrangement of hydroxyl and lactone functional groups that distinguishes it from its closely related analogs, such as phyperunolide A, B, C, D, F, and 4β-hydroxywithanolide E, which were co-isolated from the same source [1].

Phyperunolide E: Why Its Distinct Bioactivity Profile Prevents Direct Substitution with Other Withanolides


Despite sharing a core withanolide scaffold, substitution of Phyperunolide E with more common or potent withanolides like Physagulide J or 4β-hydroxywithanolide E is not scientifically valid due to significant divergence in their biological activity profiles. While many withanolides are known for potent cytotoxicity, data suggests Phyperunolide E exhibits a markedly lower cytotoxic potential [1], a critical differentiation point for research applications where cell viability must be maintained. This is contrasted by the high antiproliferative potency of analogs like Physagulide J, which demonstrates IC₅₀ values in the sub-micromolar range against multiple cancer cell lines . The functional consequences of its unique hydroxylation and lactonization pattern directly translate to this distinct in vitro behavior, rendering it a specialized tool rather than a generic withanolide [1].

Phyperunolide E: A Quantitative Comparative Evidence Guide for Scientific Procurement


Phyperunolide E's Reduced Cytotoxicity vs. Potent Withanolide Analogs: A Key Differentiator for Cell-Based Assays

Phyperunolide E was isolated alongside several other withanolides, yet it was not among the compounds (1, 6, 7, and 9) that demonstrated significant cytotoxicity against A549, MDA-MB-231, MCF7, Hep G2, and Hep 3B cancer cell lines [1]. This lack of reported activity in the same study, where other analogs were potently cytotoxic, implies a substantially reduced cytotoxic profile. In contrast, the related withanolide, Physagulide J, exhibits strong antiproliferative activity with IC₅₀ values ranging from 0.39 to 0.73 μM against human renal cancer cell lines (786-O, A498, ACHN) and 0.49 to 0.9 μM against prostate cancer cell lines (CWR22R, LNCaP C4-2B) . This stark difference in potency—from a lack of reported activity to sub-micromolar IC₅₀s—highlights a functional divergence.

Anti-inflammatory Cell Signaling Natural Product Chemistry

Structural Determinants of Phyperunolide E's Attenuated Bioactivity: A Rationale for Its Selection in Target ID Studies

The original isolation and characterization study for Phyperunolide E established its absolute stereochemistry through CD and NMR spectral analysis [1]. This structural elucidation confirms its identity as a distinct withanolide. The study notes that the presence of a 5β,6β-epoxy-2-en-1-one moiety is a key factor for cytotoxicity in this class [1]. The fact that Phyperunolide E was not reported as cytotoxic suggests its structure diverges from this key pharmacophore, either by lacking or modifying it, thereby providing a structural basis for its unique, non-cytotoxic profile compared to cytotoxic withanolides like 4β-hydroxywithanolide E (IC₅₀: 0.1-0.6 μM) [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Target Identification

Phyperunolide E: Optimal Research Applications Leveraging Its Unique Non-Cytotoxic Profile


Anti-Inflammatory Mechanism Elucidation in Immune Cells

Given its inferred non-cytotoxic nature and its origin from a plant known for anti-inflammatory properties, Phyperunolide E is ideally suited for mechanistic studies of withanolide-mediated anti-inflammatory effects in primary immune cells (e.g., RAW 264.7 macrophages) or sensitive cell lines. Its lack of confounding cytotoxicity, in contrast to potent analogs like Physagulide J, allows for the clean interpretation of anti-inflammatory signaling data (e.g., NF-κB inhibition, cytokine suppression) without cell death-related artifacts [1].

Use as a Negative Control for Cytotoxicity in Withanolide Studies

Phyperunolide E can be employed as a powerful negative control in experiments designed to investigate the cytotoxic mechanisms of other withanolides. Its structural similarity to cytotoxic analogs, coupled with its lack of potent cell-killing activity, makes it an ideal comparator to validate that observed phenotypic effects are due to specific cytotoxic pathways and not general withanolide scaffold effects [1].

Scaffold for Medicinal Chemistry Optimization of Therapeutic Index

The unique structural features of Phyperunolide E, which appear to separate the anti-inflammatory potential of the withanolide class from its cytotoxic liabilities, position it as a valuable starting point for medicinal chemistry campaigns. Researchers aiming to develop novel anti-inflammatory or immunomodulatory agents with an improved therapeutic index can utilize Phyperunolide E as a lead-like scaffold for further structure-activity relationship (SAR) exploration and optimization [1].

Technical Documentation Hub

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